1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-2-13-7-9(5-12-13)14-6-8(11(16)17)3-4-10(14)15/h5,7-8H,2-4,6H2,1H3,(H,16,17) |
InChI Key |
AYZFVOWAHHRLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)N2CC(CCC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine Condensation Method
- Starting materials: Ethoxycarbonyl malondialdehyde derivatives.
- Reaction conditions: Hydrazine hydrate in ethanol at 0–20 °C for approximately 17 hours.
- Yield: Around 72% of ethyl 1H-pyrazole-4-carboxylate is obtained.
- Purification: Silica gel column chromatography using dichloromethane-ethyl acetate mixtures.
- Characterization: ¹H NMR shows characteristic signals at δ 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t).
This method provides a reliable route to the ethyl-substituted pyrazole ester intermediate, which can be further functionalized.
Synthesis of the 6-Oxopiperidine-3-carboxylic Acid Core
The piperidine ring with oxo and carboxylic acid substituents is typically synthesized through modifications of 3-piperidone derivatives.
Reaction of 3-Piperidone with Ethyl Chloroformate
- Reaction: 3-Piperidone reacts with ethyl chloroformate in the presence of a base such as sodium hydroxide.
- Mechanism: Formation of an intermediate carbamate followed by hydrolysis yields the 6-oxopiperidine-3-carboxylic acid.
- Industrial scale: Large-scale reactors with optimized solvent extraction and crystallization steps are used to maximize yield and purity.
Optimization Techniques
- Microwave-assisted synthesis at 60–100 °C for 30–60 minutes can improve reaction efficiency compared to traditional reflux methods lasting 6–12 hours.
- Recrystallization from ethanol/water or silica gel chromatography enhances purity.
- Monitoring by thin-layer chromatography (TLC) with Rf values between 0.3–0.5 in ethyl acetate solvent systems ensures reaction progress.
Coupling of Pyrazole and Piperidine Fragments
The final step involves the formation of the N-substituted linkage between the pyrazole and the piperidine ring.
Alkylation Using Alkyl Halides
- Method: Alkylation of pyrazole derivatives with appropriate alkyl halides (e.g., 2-chloro-5-chloromethyl-thiophene analogs) in the presence of potassium carbonate in solvents like N,N-dimethylformamide (DMF).
- Conditions: Heating at 50–80 °C for 4 to 48 hours.
- Yields: Up to 91% for related pyrazole-carboxylic acid derivatives.
- Work-up: Filtration, solvent removal, acidification to precipitate the product, followed by washing and drying.
Copper(I)-Catalyzed Coupling
- Copper(I) iodide with ligands such as N,N,N',N'-tetramethylethylenediamine can be used to promote coupling reactions between pyrazole esters and aryl halides.
- Reflux in toluene for 24 hours yields moderate product amounts (~56%).
Advanced Synthetic Approaches and One-Pot Procedures
Recent literature reports innovative one-pot and two-pot synthetic methods for related piperidine derivatives, which may be adapted for this compound.
One-Pot Maitland-Japp Synthesis
- Utilizes bis-silyl enolethers and TiCl4-promoted addition to N-Boc imines.
- Subsequent cyclization with ketones yields spiropiperidine derivatives in moderate to good yields (37–69%).
- This method allows for functional group diversity and may be optimized for 6-oxopiperidine-3-carboxylic acid analogs.
Scope and Diastereoselectivity
- The one-pot method has been shown to produce diastereomeric mixtures with ratios ranging from 1.5:1 to 5:1.
- Detailed NMR analysis confirms stereochemistry, which is crucial for biological activity.
Summary Table of Preparation Methods
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of ethyl groups (δ 1.2–1.5 ppm), piperidine protons (δ 2.8–3.5 ppm), and carboxylic acid protons (broad singlet δ 10–12 ppm).
- Infrared Spectroscopy (IR): Carbonyl stretches at approximately 1700 cm⁻¹ confirm oxo and carboxylic acid groups.
- Mass Spectrometry (MS): Electrospray ionization time-of-flight (ESI-TOF) confirms molecular weight (~199.22 g/mol) and fragmentation patterns.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with five related compounds:
Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects: The ethyl group on the pyrazole in the target compound increases lipophilicity (higher LogP) compared to the methyl-substituted analog . However, the phenyl group in the pyrazole derivative from raises LogP further, reducing solubility . Ester vs. Carboxylic Acid: Esters (e.g., in ) exhibit lower solubility and fewer H-bond donors, whereas carboxylic acids enhance polarity and bioavailability .
Heterocyclic Diversity: The pyrimidine-pyrazole hybrid in introduces a larger aromatic system, increasing molecular weight and reducing solubility .
Biological Implications :
- Carboxylic acid-containing analogs (e.g., target compound, ) are more likely to engage in target binding via ionic or hydrogen-bond interactions, making them preferable for drug design.
- Esters (e.g., ) may act as prodrugs, improving absorption before enzymatic hydrolysis to active acids .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 1-ethylpyrazole to a 6-oxopiperidine-3-carboxylic acid precursor. Similar methods in (using NaOH/Na2CO3 catalysis) could be adapted .
Biological Activity
1-(1-Ethyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural properties. Comprising a piperidine ring and a pyrazole moiety, its molecular formula is C12H17N3O3, with a molecular weight of approximately 251.28 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Piperidine Ring : A six-membered ring that contributes to the compound's basicity and ability to interact with biological targets.
- Pyrazole Moiety : Known for its diverse biological activities, this five-membered ring enhances the compound's potential as an anticancer agent.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:
Anticancer Activity
Research suggests that derivatives of pyrazole, including this compound, demonstrate antiproliferative effects against various cancer cell lines. Notable findings include:
- In Vitro Studies : The compound has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Mechanism of Action : Pyrazole derivatives may inhibit critical cancer-related targets such as topoisomerase II and EGFR, contributing to their anticancer properties .
Anti-inflammatory Effects
The structural characteristics of pyrazole derivatives suggest potential anti-inflammatory activity. Compounds in this class have been associated with reduced inflammation markers in various experimental models .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(1-Methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | C12H17N3O3 | Methyl group on pyrazole |
| 2-(1-Ethylpyrazol-4-yl)-6-hydroxypiperidine | C12H17N3O2 | Hydroxy group instead of oxo |
| 3-Pyridinyl analog | C11H13N3O3 | Pyridine ring instead of piperidine |
These derivatives may exhibit distinct biological activities compared to the parent compound due to variations in their functional groups and structural arrangements.
Case Studies
Several studies provide insights into the biological activity of pyrazole derivatives:
- Anticancer Studies : A study demonstrated that compounds containing a 1H-pyrazole scaffold exhibited strong cytotoxicity against multiple cancer cell lines, indicating their therapeutic potential .
- Antimicrobial Evaluation : Research into similar pyrazole carboxylic acids revealed broad-spectrum antimicrobial effects, suggesting that this compound could possess similar properties .
Q & A
Basic Synthesis Methodology
Q: What are the key steps and reaction conditions for synthesizing 1-(1-Ethyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid? A: Synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres to introduce the pyrazole moiety .
- Hydrolysis : Acidic or basic hydrolysis of ester intermediates to yield the carboxylic acid group, as seen in similar piperidine derivatives .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., 40–100°C for 5.5 hours) and catalysts are critical for optimizing yields .
Advanced Optimization of Coupling Efficiency
Q: How can coupling efficiency in multi-step synthesis be improved for this compound? A: Strategies include:
- Catalyst Selection : Palladium diacetate with tert-butyl XPhos enhances Suzuki-Miyaura coupling efficiency, as demonstrated in analogous pyrazole-piperidine syntheses .
- Solvent and Temperature Control : Using tert-butanol at 40–100°C improves reaction kinetics while minimizing side products .
- Inert Atmosphere : Prevents catalyst deactivation, particularly for air-sensitive intermediates .
Basic Structural Characterization
Q: What spectroscopic and crystallographic methods are essential for confirming the structure? A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly for the ethyl-pyrazole and piperidine rings .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as applied to related ethyl pyridine-carboxylate derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Data Contradiction Analysis in Biological Studies
Q: How should researchers address contradictions in reported biological activities (e.g., anti-proliferative vs. cytotoxic effects)? A:
- Mechanistic Validation : Replicate assays under standardized conditions (e.g., autophagy induction via mTOR/p70S6K inhibition, as seen in analogous pyrazole derivatives) .
- Dose-Response Studies : Evaluate activity across concentration gradients to distinguish target-specific effects from off-target toxicity .
- Model Systems : Compare results in cell lines (e.g., prostate cancer vs. non-cancerous cells) to identify context-dependent activity .
Basic Safety and Handling Protocols
Q: What safety precautions are recommended for handling this compound? A:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas .
Advanced Computational Modeling
Q: How can computational methods predict the reactivity or binding affinity of this compound? A:
- DFT Calculations : Study electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., mTOR kinase) using PubChem-derived 3D structures .
- MD Simulations : Assess stability in aqueous environments to guide solubility optimization .
Basic Purification Techniques
Q: What purification methods are effective for isolating this compound? A:
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities .
- Recrystallization : Use solvents like ethanol or acetonitrile to obtain high-purity crystals .
- Filtration : Remove palladium residues via activated charcoal treatment .
Advanced Analog Design for Enhanced Bioactivity
Q: What structural modifications could improve the compound’s biological profile? A:
- Heterocyclic Substitutions : Replace the ethyl group with cyclopropyl or fluorinated moieties to enhance metabolic stability, as seen in chlorophenyl-oxazolo-pyridine analogs .
- Side Chain Functionalization : Introduce hydroxyl or amine groups to improve water solubility and target engagement .
- Scaffold Hybridization : Merge with imidazole or triazole rings to exploit multi-target activity, inspired by anti-cancer pyrazole-triazolopyridine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
